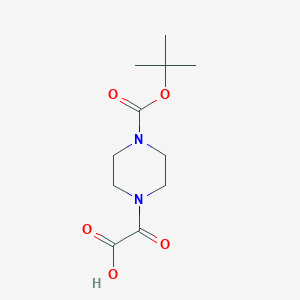

(4-Boc-piperazin-1-yl)-oxo-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-6-4-12(5-7-13)8(14)9(15)16/h4-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVXPLRYCUOGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590456 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788153-44-6 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 788153-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Boc-piperazin-1-yl)-oxo-acetic acid structure and properties

An In-depth Technical Guide: (4-Boc-piperazin-1-yl)-oxo-acetic Acid

Topic: this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a strategically designed bifunctional molecule, serves as a pivotal building block in modern medicinal chemistry and organic synthesis. Its structure incorporates a piperazine core, prized as a "privileged scaffold" in numerous therapeutic agents, with two distinct and orthogonally reactive functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid activated by an adjacent ketone. This configuration provides chemists with exceptional synthetic flexibility, enabling sequential and controlled elaboration of complex molecular architectures. This guide offers a comprehensive technical overview of its structure, physicochemical properties, a validated synthetic approach, analytical characterization, and its critical applications in drug discovery. We will explore the causality behind its utility as a versatile linker and scaffold, supported by detailed protocols and safety information essential for laboratory professionals.

Molecular Overview and Physicochemical Properties

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals.[1][2] Its prevalence is due to a combination of favorable characteristics: the two nitrogen atoms can be functionalized to modulate potency and selectivity, improve aqueous solubility, and fine-tune pharmacokinetic properties.[1] This scaffold is a key component in drugs targeting the central nervous system (CNS), infectious diseases, and cancer, making its derivatives, like this compound, highly valuable starting materials.[2][3][4]

Structure and Nomenclature of this compound

The formal IUPAC name for this compound is 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetic acid.[5] It is identified by the CAS Number 788153-44-6 .[5] Its structure is defined by three key components:

-

The Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, providing the fundamental framework.

-

The Boc-Protecting Group: A tert-butyloxycarbonyl group attached to the N4 nitrogen. This acid-labile protecting group renders the N4 amine unreactive, allowing for selective chemistry to be performed at other sites. Its removal under acidic conditions cleanly reveals a secondary amine for subsequent functionalization.

-

The Glyoxyloyl Moiety: An oxo-acetic acid group attached to the N1 nitrogen. The carboxylic acid provides a handle for amide bond formation, while the adjacent α-keto group enhances its reactivity and influences the conformation of the molecule.

This orthogonal arrangement of a protected amine and a reactive carboxylic acid makes it a premier bifunctional building block for combinatorial chemistry and fragment-based drug discovery.

Experimental Protocol: Synthesis

Causality: This protocol is designed for high yield and purity. The use of triethylamine in Step 1 neutralizes the HCl byproduct of the acylation, preventing the formation of the N-Boc-piperazine hydrochloride salt which would be unreactive. The switch to a stronger base (LiOH) in Step 2 ensures complete and rapid hydrolysis of the ethyl ester.

Materials:

-

1-Boc-piperazine

-

Ethyl oxalyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acylation:

-

To a stirred solution of 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C (ice bath), add ethyl oxalyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetate can be carried forward without further purification.

-

-

Saponification (Hydrolysis):

-

Dissolve the crude ester intermediate from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0-3.0 eq) and stir the mixture vigorously at room temperature for 1-3 hours until the hydrolysis is complete (as monitored by TLC or LC-MS).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0°C and acidify to pH ~2-3 with 1N HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound.

-

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary. The purity should be assessed by HPLC and confirmed by spectroscopic methods.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step for its use in research and development. The following spectral characteristics are predicted based on the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | δ ~1.45 (s, 9H, -C(CH₃)₃)δ ~3.40-3.80 (m, 8H, piperazine ring protons)δ ~10-12 (br s, 1H, -COOH) |

| ¹³C NMR | δ ~28.5 (Boc methyls)δ ~40-45 (piperazine carbons)δ ~80.5 (Boc quaternary carbon)δ ~154.5 (Boc carbonyl)δ ~160.0 (amide carbonyl)δ ~162.0 (acid carbonyl) |

| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch)~2975 (C-H stretch)~1740 (C=O stretch, acid)~1690 (C=O stretch, Boc)~1645 (C=O stretch, amide) |

| Mass Spec (ESI+) | Predicted m/z: 259.1288 [M+H]⁺, 281.1107 [M+Na]⁺ |

Applications in Drug Discovery and Development

The Bifunctional Linker Paradigm

The primary value of this compound lies in its bifunctional nature. The carboxylic acid can be readily activated (e.g., with HATU or EDC) to form a stable amide bond with a primary or secondary amine of a target molecule or a solid-phase resin. Subsequently, the Boc group can be removed under mild acidic conditions (e.g., TFA in DCM) to unmask the N4 amine, which is then available for a second, distinct chemical transformation, such as reductive amination, acylation, or sulfonylation. [1]This orthogonal reactivity is the cornerstone of its utility in building complex molecules in a controlled, stepwise manner.

Key Therapeutic Areas

-

HIV Inhibitors: The piperazine core is central to a class of HIV-1 attachment inhibitors. This building block can be used to synthesize analogs where the carboxylic acid couples to an azaindole core, and the deprotected amine is functionalized to optimize binding and pharmacokinetic properties. [3]* Kinase Inhibitors: In oncology, many kinase inhibitors utilize a piperazine moiety to interact with the solvent-exposed region of the ATP-binding pocket. This compound serves as a scaffold to append recognition elements for both the hinge region and the outer domains of the kinase. [2]* CNS Agents: The ability of the piperazine ring to improve blood-brain barrier penetration makes it a valuable scaffold for CNS drug discovery. This compound provides a reliable starting point for creating libraries of compounds to screen for activity against various CNS targets. [2]

Safety, Handling, and Storage

Hazard Identification

While specific GHS data for CAS 788153-44-6 is not widely published, data from closely related piperazine carboxylic acid derivatives provide a strong basis for hazard assessment. [6][7][8]

| Hazard Class | GHS Statement | Pictogram |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation | Warning |

Safe Handling Protocols

Adherence to standard laboratory safety protocols is mandatory. [8][9]* Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [10]* Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. [11]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [8]* First Aid:

- If on skin: Wash with plenty of soap and water. [10] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [10]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7][9]For long-term stability, storage at 2-8°C is recommended. [12]* Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-packaged, orthogonally protected, bifunctional nature allows for the efficient and controlled synthesis of complex, high-value molecules. For researchers in drug discovery, it provides a reliable and versatile scaffold to generate novel chemical entities with tailored pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the laboratory and accelerating the development of next-generation therapeutics.

References

-

PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. [Link]

-

BuyersGuideChem. 4-N-Boc-2-Oxo-piperazine | 76003-29-7. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 4-(6-Amino-3-pyridyl)-1-Boc-piperazine. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

PubChem. Piperazin-1-yl-acetic acid. [Link]

-

IUCr Journals. Figure S1 1H NMR spectrum of 2-(4-Boc-piperazine-1-carbonyl). [Link]

-

PubChemLite. Oxo-piperazin-1-yl-acetic acid (C6H10N2O3). [Link]

- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

PubChem. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. [Link]

-

Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

ResearchGate. Applications of piperazine scaffold in drug design. [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

-

SpectraBase. 1-Boc-piperazine - Optional[ATR-IR] - Spectrum. [Link]

-

PubChemLite. 1-fmoc-4-boc-piperazine-2-acetic acid (C26H30N2O6). [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 10. fishersci.es [fishersci.es]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. 4-N-Boc-2-oxo-piperazine-1-acetic acid,549506-47-0-Amadis Chemical [amadischem.com]

The Strategic Utility of (4-Boc-piperazin-1-yl)-oxo-acetic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Boc-piperazin-1-yl)-oxo-acetic acid has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, combining a conformationally constrained piperazinone core with a versatile carboxylic acid handle and a strategically placed Boc-protecting group, offer chemists a powerful tool for navigating complex synthetic challenges and optimizing drug-like properties. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable intermediate, with a focus on its role in the development of novel therapeutics targeting a range of challenging diseases. Through an examination of specific case studies and detailed experimental protocols, we will illuminate the causal relationships between the incorporation of this scaffold and the desired pharmacological outcomes, offering field-proven insights for researchers at the forefront of drug discovery.

Physicochemical Properties and Strategic Advantages

This compound, also known as 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, possesses a unique combination of structural motifs that render it highly valuable in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₅ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Appearance | Off-white to white crystalline powder | [2] |

| Melting Point | 160.0°C to 163.0°C | [2] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DCM, Methanol) | [3] |

The strategic advantages of employing this building block are multi-fold:

-

Conformational Rigidity: The piperazinone ring introduces a degree of conformational constraint, which can be crucial for optimizing binding affinity to a biological target by reducing the entropic penalty of binding.

-

Scaffold for 3D Diversity: The piperazinone core serves as a versatile scaffold from which substituents can be projected in well-defined three-dimensional space, facilitating the exploration of structure-activity relationships (SAR).

-

Improved Physicochemical Properties: The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, often employed to enhance aqueous solubility, permeability, and overall pharmacokinetic profiles of drug candidates.[4] The two nitrogen atoms can act as hydrogen bond acceptors, improving interactions with biological targets and water molecules.[5]

-

Versatile Synthetic Handle: The carboxylic acid provides a reactive handle for a variety of chemical transformations, most notably amide bond formation, enabling the facile linkage of the piperazinone core to other molecular fragments.

-

Orthogonal Protection: The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom, providing a clear and controlled synthetic strategy.

Synthesis of this compound

The reliable and scalable synthesis of this key building block is essential for its widespread application. A common synthetic route involves the reaction of N-Boc-piperazine with an appropriate C2-electrophile followed by oxidation, or the alkylation of a pre-formed piperazinone. A representative synthesis is outlined below:

Caption: Synthetic overview for this compound.

A detailed, two-step procedure starting from readily available N-Boc-piperazine provides an efficient route to the desired product.[3]

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

To a solution of N-Boc-piperazine (1.0 eq) and a suitable base such as triethylamine or potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF is added ethyl bromoacetate (1.1 eq) dropwise at room temperature. The reaction mixture is stirred at ambient temperature or gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate ester, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

The crude or purified ester from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., THF or methanol) and water. A base, such as lithium hydroxide or sodium hydroxide (2-4 eq), is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid.

Core Application: Amide Bond Formation

The primary utility of this compound lies in its role as a carboxylic acid component in amide bond formation. This reaction is fundamental to the construction of a vast array of complex molecules, including peptides, peptidomimetics, and small molecule inhibitors.

Caption: General workflow for amide bond formation.

Standard Amide Coupling Protocols

The choice of coupling reagent is critical and depends on the nature of the amine, the scale of the reaction, and the desired purity of the final product. Below are two commonly employed, self-validating protocols.

Protocol 1: EDC/HOBt Mediated Coupling [6][7]

This method is a workhorse in medicinal chemistry due to its cost-effectiveness and broad applicability.

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Coupling Reagent Addition: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or when rapid reaction times are desired.

-

Activation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the amine (1.1 eq) to the activated mixture.

-

Reaction: Continue stirring at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Applications in Drug Discovery

The this compound scaffold is instrumental in the synthesis of a diverse range of therapeutic agents.

Kinase Inhibitors

The piperazine moiety is a common feature in many approved kinase inhibitors.[2] It often serves as a linker to orient key pharmacophores within the ATP-binding pocket of the kinase. The constrained nature of the piperazinone ring can enhance binding affinity and selectivity. For instance, in the development of novel PI3Kγ inhibitors for inflammatory diseases, related benzo[2][8]oxazin-3-ones have shown significant promise. The synthesis of such compounds often involves the coupling of a heterocyclic carboxylic acid with a piperazine-containing fragment.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents. The structure-activity relationship (SAR) of many PARP inhibitors, such as Olaparib, reveals the importance of a piperazine-containing side chain for activity and oral bioavailability.[5] While direct synthesis of Olaparib does not use the title compound, the synthesis of novel analogs often involves the coupling of a phthalazinone carboxylic acid intermediate with various piperazine derivatives to explore the SAR of the terminal group.[5][9] The use of this compound allows for the introduction of a polar, yet conformationally restricted, terminus.

Caption: Strategy for novel PARP inhibitor synthesis.

GPCR Modulators

G protein-coupled receptors (GPCRs) are a major class of drug targets.[10][11] Piperazine derivatives are frequently found in GPCR-targeting drugs, particularly those acting on the central nervous system (CNS), such as serotonin and dopamine receptor modulators.[8] The piperazine scaffold can be crucial for achieving the desired receptor subtype selectivity and pharmacokinetic properties for brain penetration. The synthesis of novel GPCR modulators often involves the coupling of this compound with various aromatic and heteroaromatic amines to generate libraries of compounds for screening.[12]

Conclusion

This compound is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a conformationally constrained core, a versatile synthetic handle, and an orthogonal protecting group provides medicinal chemists with a reliable and efficient tool for the synthesis of complex, biologically active molecules. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their quest for novel and effective therapeutics. The continued exploration of derivatives of this scaffold promises to yield new generations of kinase inhibitors, PARP inhibitors, GPCR modulators, and other important classes of drugs.

References

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available from: [Link]

-

Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed. Available from: [Link]

-

1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

-

Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. Available from: [Link]

-

Progress in Structure Based Drug Design for G Protein-Coupled Receptors | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

-

The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... ResearchGate. Available from: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

-

Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers. PubMed. Available from: [Link]

-

Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. NIH. Available from: [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

-

2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. PubChem. Available from: [Link]

-

Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers. Available from: [Link]

-

Design of allosteric modulators that change GPCR G protein subtype selectivity. PubMed. Available from: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

-

Coupling Reagents. Aapptec Peptides. Available from: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available from: [Link]

-

Design and synthesis of phenethyl benzo[2][8]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. PubMed. Available from: [Link]

-

Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. Available from: [Link]

Sources

- 1. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

- 12. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Boc-piperazin-1-yl)-oxo-acetic acid CAS number 788153-44-6

An In-depth Technical Guide to (4-Boc-piperazin-1-yl)-oxo-acetic acid (CAS 788153-44-6): A Versatile Linker for Advanced Drug Discovery

Executive Summary

This compound, registered under CAS number 788153-44-6, is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure uniquely combines a piperazine ring, protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group, and an oxo-acetic acid moiety. This arrangement provides two distinct points for chemical modification: a nucleophilic secondary amine (after deprotection) and an electrophilic carboxylic acid. These features make it an invaluable building block, particularly as a linker in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed characterization data, and a discussion of its strategic applications for researchers and drug development professionals.

Core Compound Analysis: Identity and Physicochemical Profile

Understanding the fundamental properties of a building block is critical for its effective implementation in a synthetic workflow. The molecule's stability, solubility, and reactive sites dictate the choice of reaction conditions and purification strategies.

Chemical Identity and Properties

This compound, also known as 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetic acid, possesses a well-defined set of properties that are summarized below.[1]

| Property | Value | Source |

| CAS Number | 788153-44-6 | [1][2] |

| Molecular Formula | C₁₁H₁₈N₂O₅ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoacetic acid | [1] |

| Synonyms | This compound, 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetic acid | [1] |

| Appearance | Typically an off-white to white solid | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | N/A |

Structural Features and Strategic Importance

The utility of this compound stems directly from its molecular architecture. The key functional groups are strategically positioned to allow for sequential and orthogonal chemical modifications, a cornerstone of modern complex molecule synthesis.

Caption: Key functional domains of this compound.

-

Boc Protecting Group: This group renders the N-1 nitrogen of the piperazine unreactive, preventing self-reaction or undesired side reactions. Its key feature is its lability under acidic conditions (e.g., using trifluoroacetic acid), allowing for controlled deprotection to reveal a secondary amine ready for subsequent functionalization.

-

Piperazine Core: The piperazine ring is a privileged scaffold in medicinal chemistry, often used to improve aqueous solubility and pharmacokinetic properties.[4][5] It provides a rigid, well-defined conformational constraint between the two functional ends of the molecule.[]

-

Carboxylic Acid: This functional group is the primary handle for coupling reactions, most commonly forming amide bonds with amines. This reaction is robust, high-yielding, and central to the construction of peptides, PROTACs, and other complex molecular architectures.

Synthesis, Purification, and Characterization

A reliable and scalable synthesis is paramount for the utility of any chemical building block. The most logical and field-proven approach for synthesizing the title compound involves the acylation of mono-Boc-protected piperazine.

Retrosynthetic Analysis and Strategy

The causality behind the chosen synthetic route is based on efficiency and the commercial availability of starting materials. The carbon-nitrogen bond between the piperazine and the oxo-acetyl group is the most logical disconnection point. This leads back to tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) and an oxalyl moiety synthon. Using a mono-esterified oxalyl chloride, such as ethyl 2-chloro-2-oxoacetate, allows for a controlled acylation followed by a simple saponification step to yield the final product.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a self-validating system, incorporating in-process checks and purification steps designed to ensure high purity of the final compound.

Step 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-oxoacetate

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl piperazine-1-carboxylate (1-Boc-piperazine, 1.0 eq).[7][8]

-

Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of 1-Boc-piperazine). Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq) to act as an acid scavenger.

-

Acylation: Add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exotherm of the acylation reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1-Boc-piperazine is consumed.

-

Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate as an oil or solid. This intermediate is often of sufficient purity to proceed to the next step.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours.

-

Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS. The product spot should be more polar than the starting ester.

-

Acidification and Extraction: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted ester. Carefully acidify the aqueous layer to pH 2-3 with cold 1 M HCl. Causality: Acidification protonates the carboxylate, making the final product less water-soluble and extractable into an organic solvent.

-

Final Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the title compound in high purity.

Analytical Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Expected data from NMR and MS analyses are provided below. Dynamic NMR studies on similar piperazine structures have been used to investigate conformational changes.[9][10][11]

Table of Expected Spectroscopic Data:

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~1.47 (s, 9H, Boc -C(CH₃)₃), ~3.5-3.8 (m, 8H, piperazine -CH₂-), ~9.5-10.5 (br s, 1H, -COOH). Note: The piperazine protons may appear as complex multiplets due to restricted rotation around the amide bond. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~28.4 (Boc -C(CH₃)₃), ~42-46 (piperazine -CH₂-), ~80.5 (Boc -C(CH₃)₃), ~154.5 (Boc C=O), ~159.0 (Oxo C=O), ~162.0 (Acid C=O). |

| Mass Spec. (ESI-) | Calculated for C₁₁H₁₇N₂O₅⁻ [M-H]⁻: 257.11. Found: ~257.1. |

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile heterobifunctional linker. It provides a robust scaffold to connect two different molecular entities, such as a target-binding warhead and an E3 ligase-recruiting ligand in a PROTAC.

Workflow: Amide Coupling for Linker Conjugation

The carboxylic acid moiety is readily activated for amide bond formation. The following workflow outlines a standard, reliable coupling procedure.

Caption: Standard workflow for amide coupling using the title compound.

Protocol: General Amide Coupling

-

Preparation: In a dry vial, dissolve this compound (1.0 eq) and the desired amine-containing substrate (1.0-1.2 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Activation: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).

-

Reaction: Add a tertiary amine base such as DIPEA (2.0-3.0 eq) and stir the reaction mixture at room temperature.

-

Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be isolated via standard aqueous workup followed by purification using reverse-phase HPLC.

This robust protocol enables the conjugation of the piperazine linker to a vast array of molecules, facilitating the rapid generation of compound libraries for screening and optimization in drug discovery programs.[12][13]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. While this compound has not been exhaustively studied for toxicity, data from structurally related compounds provide a basis for safe handling procedures.

GHS Hazard Information

Based on supplier safety data sheets (SDS) for analogous structures, the following hazards are anticipated.[14][15][16][17]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust and dispose of it as chemical waste in accordance with local regulations.[16]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[14][17] If inhaled, move the person to fresh air.[16] Seek medical attention if irritation persists.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[18]

-

Recommended Temperature: Room temperature or refrigerated (2-8 °C) for long-term storage.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value, strategically designed chemical building block. Its bifunctional nature, enabled by an orthogonally protected piperazine and a readily activated carboxylic acid, makes it an essential tool for medicinal chemists. The robust and scalable synthesis, coupled with its predictable reactivity in standard coupling protocols, solidifies its role in the efficient construction of complex, high-potential therapeutic candidates. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile linker into their drug discovery and development pipelines.

References

-

Capot Chemical. (2013). MSDS of (R)-4-Boc-1-Cbz-piperazine-2-carboxylic acid. Retrieved from [Link]

-

Ghate, M., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(15), 3488. Available at: [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Retrieved from [Link]

-

Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

ACS Publications. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Retrieved from [Link]

-

Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6296. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

-

Chemsigma. (n.d.). [2505129-42-8]. Retrieved from [Link]

-

APAC Pharmaceutical LLC. (n.d.). This compound(cas:788153-44-6). Retrieved from [Link]

-

Chem-Space. (n.d.). CAS#:271245-36-4 | 4-BOC-2-(4-FLUOROPHENYL)-2.... Retrieved from [Link]

-

ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]

- Google Patents. (n.d.). US2919275A - Purification of piperazine.

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. [2505129-42-8] | Chemsigma [chemsigma.com]

- 3. apacpharma.com [apacpharma.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-N-BOC-2-oxo-piperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. capotchem.com [capotchem.com]

- 17. echemi.com [echemi.com]

- 18. 4-Boc-1-piperazineacetic acid | 156478-71-6 [chemicalbook.com]

Definitive Molecular Weight Determination of (4-Boc-piperazin-1-yl)-oxo-acetic acid: A High-Resolution Mass Spectrometry Whitepaper

Abstract

This technical guide provides a comprehensive methodology for the precise and accurate determination of the molecular weight of (4-Boc-piperazin-1-yl)-oxo-acetic acid, a critical building block in contemporary drug discovery and development. We detail a self-validating analytical workflow centered on High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI). This document establishes the theoretical mass, outlines a step-by-step experimental protocol, provides guidance on data interpretation, and addresses potential analytical pitfalls. The confirmed monoisotopic mass of 258.1216 Da is verified through high-accuracy mass measurement and isotopic pattern matching, providing the highest degree of confidence for researchers in synthesis, quality control, and regulatory submissions.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a piperazine scaffold, a common motif in pharmacologically active compounds, protected by a tert-butyloxycarbonyl (Boc) group, and an oxo-acetic acid moiety. This unique combination makes it a valuable linker and starting material in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).

In the context of drug development, the unequivocal confirmation of a compound's identity is a foundational requirement. An accurate molecular weight determination serves as the primary verification of the correct chemical structure, ensuring that subsequent biological assays, structure-activity relationship (SAR) studies, and preclinical development are based on a known molecular entity. Deviations from the expected mass can indicate impurities, degradation, or an incorrect synthetic outcome, all of which have profound implications for a research program.

Theoretical and Calculated Molecular Properties

Before any experimental measurement, it is crucial to establish the theoretical mass values derived from the compound's elemental composition. The molecular formula for this compound is C₁₁H₁₈N₂O₅[1][2][3][4]. From this, we can calculate the key mass-related values.

It is essential to distinguish between molar mass (or average molecular weight) and monoisotopic mass. Molar mass is calculated using the weighted average atomic mass of each element, accounting for all its natural isotopes. In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometers are capable of resolving these isotopic peaks, making the monoisotopic mass the primary value of interest for accurate mass measurement[5][6][7].

| Parameter | Value | Description |

| Chemical Formula | C₁₁H₁₈N₂O₅ | The elemental composition of the molecule.[1][3][4] |

| Molar Mass | 258.27 g/mol | Calculated using the average atomic weights of the elements.[1][3] |

| Monoisotopic Mass | 258.12157 Da | Calculated using the mass of the most abundant isotope of each element. This is the target value for HRMS.[3] |

| CAS Number | 788153-44-6 | A unique identifier for this specific chemical substance.[2] |

Principle of High-Resolution Mass Spectrometry (HRMS)

For definitive molecular weight determination, High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, is the gold standard[6][8]. Its ability to measure mass-to-charge ratios (m/z) to within a few parts-per-million (ppm) allows for the confident assignment of an elemental formula.

Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the ideal method for a polar, non-volatile molecule like this compound. ESI is a "soft" ionization technique that transfers molecules from solution into the gas phase as intact, charged ions with minimal fragmentation. This is particularly important due to the labile nature of the Boc protecting group, which can be cleaved under harsher ionization conditions or even in the ion source if parameters are not optimized[9][10].

Selecting the Optimal Ionization Mode

This molecule offers two clear pathways for ionization:

-

Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion (m/z 257.1143). This is often a very clean and efficient ionization pathway for acids.

-

Positive Ion Mode (ESI+): The nitrogen atoms in the piperazine ring are basic and can be protonated to form the [M+H]⁺ ion (m/z 259.1288). It is also common to observe adducts with sodium ([M+Na]⁺ at m/z 281.1107) or potassium ([M+K]⁺ at m/z 297.0847).

While both modes can be effective, negative ion mode is often preferred for its simplicity and lower propensity for adduct formation. However, a comprehensive analysis should investigate both polarities.

Experimental Protocol: HRMS Analysis

This protocol describes a self-validating system for confirming the molecular weight using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) setup.

Materials and Reagents

-

Analyte: this compound, solid

-

Solvent: Acetonitrile (ACN), LC-MS grade

-

Solvent: Water, LC-MS grade

-

Acid Modifier: Formic Acid (FA), 0.1% solution in water and ACN

-

Instrument: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF) coupled to a UHPLC system.

Causality Note: Formic acid is used as a mobile phase modifier to improve chromatographic peak shape and ionization efficiency. Trifluoroacetic acid (TFA) must be avoided, as its acidity is high enough to cause cleavage of the Boc-group in situ[10].

Sample Preparation

-

Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.

-

Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 acetonitrile:water. This concentration is typically sufficient for modern HRMS instruments.

Instrumentation and Parameters

-

UHPLC Method:

-

Column: C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

-

HRMS Method (Orbitrap Example):

-

Ionization Mode: ESI, Positive and Negative (separate runs)

-

Mass Range: m/z 100-500

-

Resolution: 70,000 FWHM (Full Width at Half Maximum)

-

AGC Target: 1e6

-

Maximum IT: 50 ms

-

Sheath Gas / Aux Gas: 35 / 10 (arbitrary units)

-

Spray Voltage: 3.5 kV (positive), -2.8 kV (negative)

-

Data Acquisition Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow from sample preparation to data acquisition.

Data Analysis and Interpretation

A successful analysis hinges on a three-pillar validation approach: accurate mass, isotopic pattern, and fragmentation analysis.

Pillar 1: Accurate Mass Verification

The primary goal is to compare the experimentally measured m/z of the ion of interest with its theoretical value. The difference is expressed in parts-per-million (ppm). For modern HRMS instruments, a mass accuracy of < 5 ppm is expected, with < 2 ppm being excellent.

-

Expected Ion (Negative): [C₁₁H₁₇N₂O₅]⁻

-

Theoretical m/z: 257.1143

-

-

Expected Ion (Positive): [C₁₁H₁₉N₂O₅]⁺

-

Theoretical m/z: 259.1288

-

Example Calculation: If the measured m/z is 259.1283: Error (ppm) = [(|259.1288 - 259.1283|) / 259.1288] * 1,000,000 = 1.93 ppm This result provides high confidence in the assigned elemental formula.

Pillar 2: Isotopic Pattern Matching

The natural abundance of isotopes, particularly ¹³C, creates a predictable isotopic distribution in the mass spectrum. The primary peak (M) contains only the most abundant isotopes (e.g., ¹²C). The next peak (M+1) contains one ¹³C atom, and its intensity relative to the M peak is determined by the number of carbon atoms in the molecule. For C₁₁H₁₈N₂O₅, the theoretical M+1 peak should be approximately 12.0% of the M peak's intensity. Software tools automatically compare the measured isotopic pattern to the theoretical one, providing a "fit" score that serves as a secondary confirmation of the elemental formula.

Data Interpretation Logic

The following diagram illustrates the logical process for confirming the compound's identity from the raw data.

Caption: Logical workflow for the validation of molecular identity.

Potential Pitfalls and Troubleshooting

-

In-Source Fragmentation: The most common issue with Boc-protected compounds is the premature loss of the protecting group. If a significant ion at m/z 159.0771 ([M-Boc+H]⁺) is observed, it indicates that the ionization conditions are too harsh.

-

Solution: Reduce the source temperature and/or spray voltage to soften the ionization process.

-

-

Adduct Formation: In positive ion mode, dominant sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can sometimes suppress the desired protonated ([M+H]⁺) ion.

-

Solution: Ensure high-purity solvents and glassware. If adducts persist, focus on the negative ion mode data, which is less prone to this issue.

-

-

Presence of Impurities: The synthesis of the target compound may result in impurities, such as the de-protected piperazine derivative.

-

Solution: The use of liquid chromatography (LC) prior to mass analysis is critical to separate the main component from any impurities, allowing for the clean analysis of the target compound.

-

Conclusion

The definitive identification of this compound is reliably achieved through High-Resolution Mass Spectrometry. By employing a meticulous workflow that includes ESI, analysis in both positive and negative ion modes, and a rigorous data interpretation strategy based on accurate mass and isotopic pattern matching, researchers can have the highest level of confidence in the molecular weight and elemental composition of this key synthetic building block. The experimentally confirmed monoisotopic mass is 258.1216 Da , consistent with the theoretical value for the elemental formula C₁₁H₁₈N₂O₅. This validated methodology underpins the scientific integrity required for advanced drug discovery and development programs.

References

-

PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. [Link]

-

Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

-

Aragen Bioscience. Molecular weight Determination. [Link]

-

Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

Baitai Parker Biotechnology. High-Resolution Liquid Chromatography Mass Spectrometry Molecular Weight Testing. [Link]

-

Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature protocols, 9(9), 2233-2246. [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

Perry, R. H., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Journal of the American Society for Mass Spectrometry, 29(10), 2104-2108. [Link]

Sources

- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 6. rsc.org [rsc.org]

- 7. High-Resolution Liquid Chromatography Mass Spectrometry Molecular Weight Testing_Molecular Weight High-Resolution Liquid Chromatography Testing_High-Resolution Liquid Chromatography Molecular Weight Identification | Baitai Parker Biotechnology [en.biotech-pack.com]

- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

The Alchemical Core: An In-depth Technical Guide to the Physicochemical Properties of Boc-Piperazine Linkers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Authored by a Senior Application Scientist

In the intricate tapestry of modern medicinal chemistry, few building blocks have proven as foundational and versatile as N-Boc-piperazine.[1] Its elegant simplicity—a privileged piperazine scaffold with one nitrogen atom strategically masked by a tert-butoxycarbonyl (Boc) group—belies the profound impact it has had on the synthesis of complex therapeutic agents, from central nervous system drugs to cutting-edge Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] This guide moves beyond a cursory overview to provide a deep, mechanistically-grounded exploration of the core physicochemical properties of Boc-piperazine linkers. Herein, we dissect the causality behind its synthetic utility and provide field-proven experimental frameworks for its characterization, empowering you to leverage this critical linker with precision and foresight in your drug discovery endeavors.

Fundamental Physicochemical Characteristics

A thorough understanding of the foundational properties of N-Boc-piperazine is the bedrock upon which all synthetic and therapeutic applications are built.[1] Typically appearing as a white to light yellow crystalline solid, its stability under standard laboratory conditions makes it a reliable and manageable reagent.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [1][4][6] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][4][6] |

| Molecular Weight | 186.25 g/mol | [1][4][6] |

| Appearance | White to off-white crystalline powder/waxy solid | [4][5] |

| Melting Point | 43-49 °C | [4][7] |

| Boiling Point | 258 °C at 760 mmHg | [4] |

| Density | 1.03 g/cm³ | [4] |

These fundamental parameters are crucial for reaction setup, stoichiometry calculations, and ensuring the quality and purity of starting materials.

Synthesis and Reactivity: A Tale of Two Nitrogens

The synthetic power of N-Boc-piperazine lies in the electronically distinct nature of its two nitrogen atoms. The Boc group, an electron-withdrawing carbamate, significantly reduces the nucleophilicity of the nitrogen to which it is attached. This electronic disparity allows for highly selective functionalization of the free secondary amine, making it a cornerstone for the synthesis of monosubstituted piperazines.[1]

Synthesis of Mono-Boc-Piperazine

The selective mono-protection of piperazine is a critical first step. While several methods exist, a common and effective approach involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of N-Boc-Piperazine

Objective: To achieve selective mono-protection of piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Sodium chloride

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve piperazine (0.05 mol, 4.3 g) in methanol.

-

Boc₂O Addition: Slowly add a solution of Boc₂O (e.g., 1.0 equivalent) in methanol to the stirred piperazine solution at 0 °C.

-

Reaction: Stir the mixture for a designated time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[4] Further purification can be achieved by column chromatography if necessary.

Key Reactions of the Free Amine

The unprotected secondary amine of N-Boc-piperazine is a versatile nucleophile, readily participating in a variety of essential synthetic transformations:

-

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

-

Reductive Amination: Formation of C-N bonds by reacting with aldehydes or ketones in the presence of a reducing agent.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Buchwald-Hartwig Amination: A powerful cross-coupling reaction with aryl halides to form N-aryl piperazines.[5][7][8]

The Art of Deprotection: Unveiling the Second Amine

A crucial step in many synthetic sequences is the removal of the Boc group to liberate the second piperazine nitrogen for further functionalization. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

Objective: To efficiently remove the Boc protecting group.

Materials:

-

Boc-protected piperazine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).

-

TFA Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Reaction: Stir the mixture at room temperature and monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Work-up:

-

Remove the excess TFA and DCM under reduced pressure.

-

To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Isolation: Filter and concentrate the organic layer under reduced pressure to yield the deprotected piperazine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Solubility: The "Magic Bullet" of the Piperazine Moiety

Poor aqueous solubility is a perennial challenge in drug development. The incorporation of a piperazine ring is a well-established strategy to enhance the solubility of a molecule.[9] This is largely attributable to the basic nature of the nitrogen atoms, which can be protonated at physiological pH, leading to the formation of more soluble salts.

N-Boc-piperazine itself is soluble in a range of common organic solvents such as ethanol, methanol, ethyl acetate, and water.[4][7][8][9][10][11]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of a Boc-piperazine derivative in a specific solvent.

Materials:

-

Boc-piperazine derivative (solid)

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

-

Sampling and Filtration: After equilibration, carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Analysis: Accurately dilute the filtered solution with the mobile phase and analyze by HPLC to determine the concentration of the dissolved compound against a standard curve.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µM.

Caption: Workflow for Shake-Flask solubility determination.

Lipophilicity and Basicity (pKa): A Balancing Act

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The basicity of the piperazine nitrogens, quantified by their pKa values, is intrinsically linked to lipophilicity, as the ionization state of the molecule changes with pH.

The predicted pKa of the secondary amine in N-Boc-piperazine is approximately 8.45, while the predicted XLogP3 is 0.5.[10] It is important to note that the pKa of the piperazine ring is highly sensitive to the nature of its substituents. Electron-withdrawing groups will decrease the pKa, making the nitrogen less basic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa value(s) of a Boc-piperazine derivative.

Materials:

-

Boc-piperazine derivative

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a calibrated electrode

-

Autotitrator or burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the compound in water or a co-solvent system if solubility is low. Add KCl to maintain a constant ionic strength.

-

Titration: Titrate the solution with the standardized HCl solution to protonate all basic centers. Then, titrate the acidified solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For diamines, two equivalence points and thus two pKa values may be observed.

Metabolic Stability: Navigating the Body's Defenses

The piperazine ring, while beneficial for solubility, can be a site of metabolic transformation, primarily through oxidation reactions mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-dealkylation and hydroxylation of the ring carbons. Assessing the metabolic stability of a drug candidate early in development is crucial to predict its in vivo half-life.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To evaluate the in vitro Phase I metabolic stability of a Boc-piperazine containing compound.

Materials:

-

Test compound (e.g., 10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regeneration system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Control compounds (high and low clearance)

-

Acetonitrile (ACN) with an internal standard

Procedure:

-

Incubation: Prepare a master mix containing liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer. Add the test compound (final concentration typically 1 µM).

-

Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regeneration system.

-

Time Points: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Quenching: Immediately quench the reaction in each aliquot by adding ice-cold ACN containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Conformational Analysis: The Shape of Efficacy

The semi-rigid nature of the piperazine ring, which typically adopts a chair conformation, can be advantageous in drug design by reducing the entropic penalty of binding to a target protein. However, the ring can undergo chair-to-chair interconversion. The energy barrier of this process and the conformational preferences can be influenced by substituents. Understanding the conformational behavior of Boc-piperazine linkers is crucial, especially in applications like PROTACs where the linker's geometry dictates the formation of a productive ternary complex.

Techniques such as temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for studying the conformational dynamics of piperazine-containing molecules.[12][13]

Conclusion

N-Boc-piperazine is far more than a simple linker; it is a strategic tool in the medicinal chemist's arsenal. Its unique physicochemical properties—a blend of synthetic tractability, solubility-enhancing potential, and semi-rigid conformational character—have cemented its role in the development of a multitude of therapeutic agents.[1] A deep, quantitative understanding of its solubility, lipophilicity, basicity, metabolic stability, and conformational preferences is not merely academic; it is a prerequisite for the rational design of the next generation of innovative medicines. By employing the robust experimental protocols outlined in this guide, researchers can unlock the full potential of this remarkable scaffold, paving the way for the discovery of safer and more effective drugs.

References

-

1-Boc-piperazine. LookChem. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

-

pKa values of common substituted piperazines. ResearchGate. [Link]

-

N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

-

N- BOC Piperazine. Intersperse Industries. [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

1-boc-piperazine. ChemBK. [Link]

-

Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. ijpsr.com. [Link]

-

tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. innospk.com [innospk.com]

- 6. scbt.com [scbt.com]

- 7. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 9. N- BOC Piperazine [intersperse.in]

- 10. 1-Boc-piperazine|lookchem [lookchem.com]

- 11. chembk.com [chembk.com]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

The Piperazine Motif: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract